1-(2-Bromo-4,5-dimethylphenyl)sulfonyl-4-(2,4-dimethylphenyl)piperazine
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Description
The compound “1-(2-Bromo-4,5-dimethylphenyl)sulfonyl-4-(2,4-dimethylphenyl)piperazine” has a molecular formula of C20H25BrN2O2S . It is a complex organic compound that contains bromine, sulfur, and nitrogen atoms in its structure .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups. It contains a piperazine ring, which is a heterocyclic amine, attached to two different phenyl rings. One of the phenyl rings is substituted with two methyl groups and a sulfonyl group, which in turn is attached to a bromine atom . The other phenyl ring is substituted with two methyl groups .Scientific Research Applications
Biological Screening and Fingerprint Applications
- Benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, including compounds similar to the one , have shown significant biological activities. They have been screened for antibacterial, antifungal, and anthelmintic activity. Additionally, these compounds have potential applications in latent fingerprint analysis, showing good adherence to surfaces for detecting hidden fingerprints (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).
Synthesis and Characterization for Pharmaceutical Applications
- Compounds with structural similarities, such as various organic cation hydrogensulfates, have been synthesized and characterized using techniques like X-ray diffraction, thermal analysis, and spectroscopy. These compounds have potential pharmaceutical applications, and their electronic properties such as HOMO and LUMO energies have been determined (Arbi, Khedhiri, Wojtaś, Jeanneau, Lefebvre, & Nasr, 2017).
Anticancer Evaluation
- Piperazine derivatives have been evaluated for anticancer activity. Compounds with a piperazine substituent have shown effectiveness in in vitro screenings on various cancer cell lines, suggesting potential use in cancer therapy (Turov, 2020).
Development of Adenosine Receptor Antagonists
- 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, a series of compounds including piperazine derivatives, have been developed and characterized as adenosine A2B receptor antagonists. These compounds have subnanomolar affinity and high selectivity, indicating potential therapeutic uses (Borrmann, Hinz, Bertarelli, Li, Florin, Scheiff, & Müller, 2009).
Antiproliferative Activity Against Human Cancer Cell Lines
- A series of derivatives have been synthesized and evaluated for their antiproliferative effect against human cancer cell lines, suggesting potential application in cancer treatment. Some compounds in this series demonstrated significant activity on all tested cell lines except one (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Properties
IUPAC Name |
1-(2-bromo-4,5-dimethylphenyl)sulfonyl-4-(2,4-dimethylphenyl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN2O2S/c1-14-5-6-19(17(4)11-14)22-7-9-23(10-8-22)26(24,25)20-13-16(3)15(2)12-18(20)21/h5-6,11-13H,7-10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDGLWCOHQIGSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)C)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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